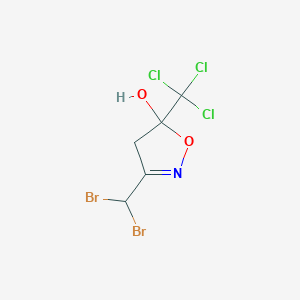![molecular formula C39H26NO2P B12878462 (4'-(Benzofuro[2,3-c]quinolin-6-yl)-[1,1'-biphenyl]-4-yl)diphenylphosphine oxide](/img/structure/B12878462.png)
(4'-(Benzofuro[2,3-c]quinolin-6-yl)-[1,1'-biphenyl]-4-yl)diphenylphosphine oxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4’-(Benzofuro[2,3-c]quinolin-6-yl)-[1,1’-biphenyl]-4-yl)diphenylphosphine oxide is a complex organic compound featuring a unique structure that integrates benzofuroquinoline and biphenyl moieties with a diphenylphosphine oxide group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4’-(Benzofuro[2,3-c]quinolin-6-yl)-[1,1’-biphenyl]-4-yl)diphenylphosphine oxide typically involves multiple steps, starting from readily available precursors. One common approach includes the following steps:
Formation of Benzofuroquinoline Core: This can be achieved through a sequential chlorination/demethylation and intramolecular cyclization pathway starting from 3-(2-methoxyphenyl)quinolin-4(1H)-one.
Coupling with Biphenyl: The benzofuroquinoline core is then coupled with a biphenyl derivative using palladium-catalyzed cross-coupling reactions.
Introduction of Diphenylphosphine Oxide:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control over reaction conditions and scaling up the processes to meet industrial demands.
化学反应分析
Types of Reactions
(4’-(Benzofuro[2,3-c]quinolin-6-yl)-[1,1’-biphenyl]-4-yl)diphenylphosphine oxide can undergo various chemical reactions, including:
Oxidation: The phosphine group can be oxidized to form phosphine oxides.
Reduction: The quinoline and biphenyl moieties can undergo reduction under suitable conditions.
Substitution: The aromatic rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used as oxidizing agents.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Halogenated reagents and strong bases or acids are typically used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phosphine group yields the corresponding phosphine oxide, while reduction of the quinoline moiety can lead to partially or fully hydrogenated derivatives.
科学研究应用
Chemistry
In chemistry, (4’-(Benzofuro[2,3-c]quinolin-6-yl)-[1,1’-biphenyl]-4-yl)diphenylphosphine oxide is used as a ligand in coordination chemistry and catalysis. Its unique structure allows it to form stable complexes with various metal ions, which can be utilized in catalytic processes.
Biology and Medicine
This compound has shown potential in medicinal chemistry, particularly as an antileukemia agent. Studies have demonstrated its ability to inhibit the proliferation of leukemia cells, making it a promising candidate for further drug development .
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs)
作用机制
The mechanism of action of (4’-(Benzofuro[2,3-c]quinolin-6-yl)-[1,1’-biphenyl]-4-yl)diphenylphosphine oxide involves its interaction with specific molecular targets. In the context of its antileukemia activity, it is believed to interfere with DNA replication and repair processes in cancer cells, leading to cell cycle arrest and apoptosis . The exact molecular pathways and targets are still under investigation.
相似化合物的比较
Similar Compounds
Benzofuroquinoline Derivatives: These compounds share the benzofuroquinoline core and exhibit similar biological activities.
Biphenyl Phosphine Oxides: Compounds with biphenyl and phosphine oxide groups are used in various catalytic applications.
Uniqueness
(4’-(Benzofuro[2,3-c]quinolin-6-yl)-[1,1’-biphenyl]-4-yl)diphenylphosphine oxide stands out due to its combined structural features, which confer unique electronic and steric properties. This makes it particularly effective in applications requiring specific molecular interactions, such as targeted drug delivery and advanced material synthesis.
属性
分子式 |
C39H26NO2P |
|---|---|
分子量 |
571.6 g/mol |
IUPAC 名称 |
6-[4-(4-diphenylphosphorylphenyl)phenyl]-[1]benzofuro[2,3-c]quinoline |
InChI |
InChI=1S/C39H26NO2P/c41-43(30-11-3-1-4-12-30,31-13-5-2-6-14-31)32-25-23-28(24-26-32)27-19-21-29(22-20-27)38-39-37(33-15-7-9-17-35(33)40-38)34-16-8-10-18-36(34)42-39/h1-26H |
InChI 键 |
NVCFHJRAMKFRBI-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)C3=CC=C(C=C3)C4=CC=C(C=C4)C5=NC6=CC=CC=C6C7=C5OC8=CC=CC=C87 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


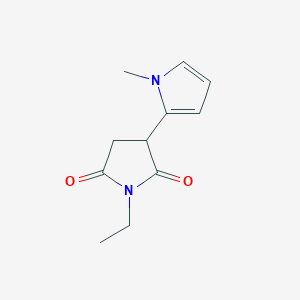

![Cyclohexanol, 1-[(3-methyl-5-isoxazolyl)methyl]-](/img/structure/B12878392.png)
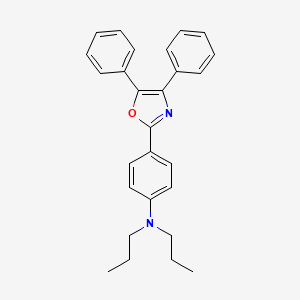

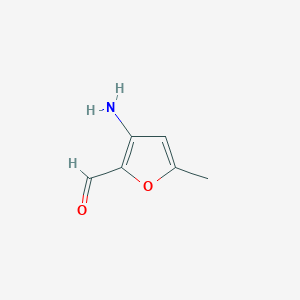

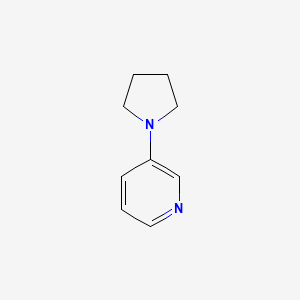
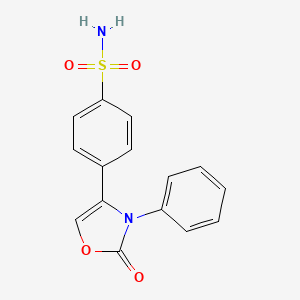

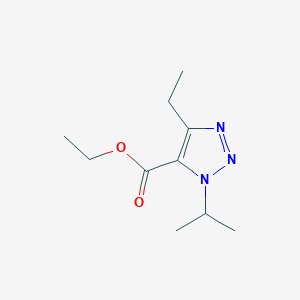
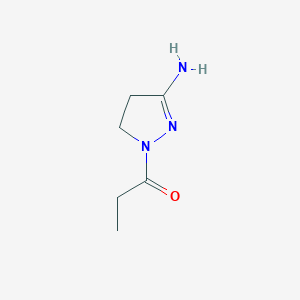
![1-[4-(3-Phenyl-4,5-dihydro-1H-pyrazol-1-yl)phenyl]ethan-1-one](/img/structure/B12878454.png)
